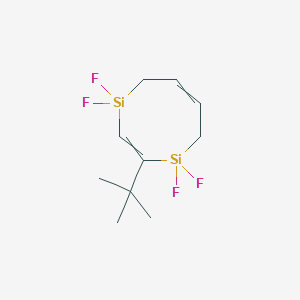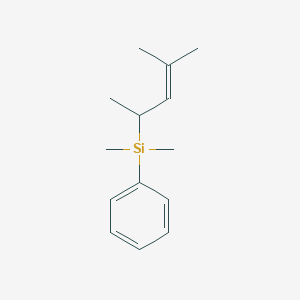
Dimethyl(4-methylpent-3-en-2-yl)phenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(4-methylpent-3-en-2-yl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and a dimethyl(4-methylpent-3-en-2-yl) group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(4-methylpent-3-en-2-yl)phenylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction can be catalyzed by transition metals such as platinum or rhodium. The general reaction scheme is as follows:
Hydrosilylation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and selectivity.
化学反应分析
Types of Reactions
Dimethyl(4-methylpent-3-en-2-yl)phenylsilane can undergo various types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can target the phenyl group or the alkene moiety.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.
Major Products Formed
Oxidation: Silanols or siloxanes
Reduction: Reduced phenyl or alkene derivatives
Substitution: Halogenated or nitrated phenyl derivatives
科学研究应用
Dimethyl(4-methylpent-3-en-2-yl)phenylsilane finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in bio-compatible materials.
Medicine: Explored for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of silicone-based materials and coatings.
作用机制
The mechanism of action of dimethyl(4-methylpent-3-en-2-yl)phenylsilane involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in organic synthesis. The phenyl group can participate in π-π interactions, while the alkene moiety can undergo addition reactions.
相似化合物的比较
Similar Compounds
Dimethylphenylsilane: Lacks the 4-methylpent-3-en-2-yl group, making it less reactive in certain contexts.
Trimethylphenylsilane: Contains an additional methyl group, altering its steric and electronic properties.
Dimethyl(4-methylpent-3-en-2-yl)silane: Lacks the phenyl group, affecting its aromaticity and reactivity.
Uniqueness
Dimethyl(4-methylpent-3-en-2-yl)phenylsilane is unique due to the combination of a phenyl group and a dimethyl(4-methylpent-3-en-2-yl) group bonded to a silicon atom. This unique structure imparts distinct reactivity and properties, making it valuable in various applications.
属性
CAS 编号 |
106621-06-1 |
|---|---|
分子式 |
C14H22Si |
分子量 |
218.41 g/mol |
IUPAC 名称 |
dimethyl-(4-methylpent-3-en-2-yl)-phenylsilane |
InChI |
InChI=1S/C14H22Si/c1-12(2)11-13(3)15(4,5)14-9-7-6-8-10-14/h6-11,13H,1-5H3 |
InChI 键 |
AIGRIYSPFISKBK-UHFFFAOYSA-N |
规范 SMILES |
CC(C=C(C)C)[Si](C)(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


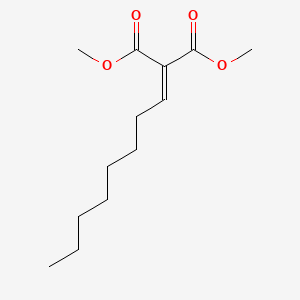
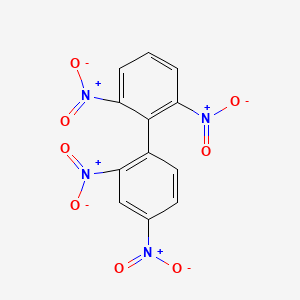
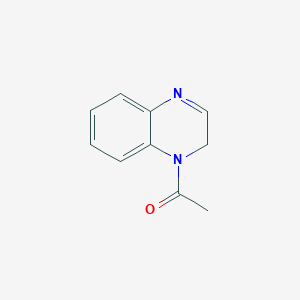
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
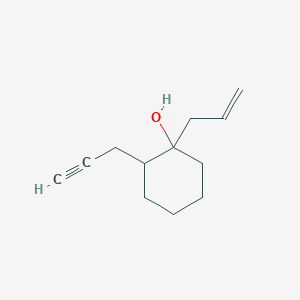
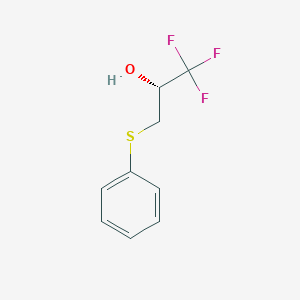
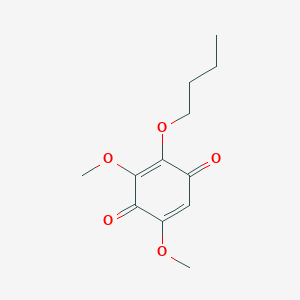
![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
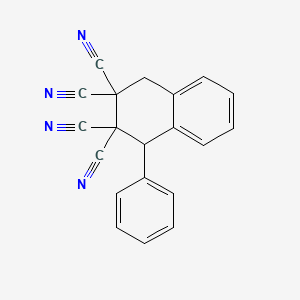
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14318072.png)

![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)
